比西法定

描述

Synthesis Analysis

Bicifadine's synthesis involves an expedient, atom-economical, asymmetric synthesis of 1-aryl-3-azabicyclo[3.1.0]hexanes, including Bicifadine. This process is achieved through a single-stage procedure without the isolation of intermediates, highlighting the efficiency and practicality of the synthesis process (Xu et al., 2006).

Molecular Structure Analysis

Bicifadine exhibits polymorphism, with different polymorphs differing in their molecular conformation and packing mode. The crystal structure analysis of Bicifadine hydrochloride has provided insights into its polymorphic nature, showing variations in crystallization and stability (McArdle et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of Bicifadine involves its participation in various reactions, including those facilitated by phenyliodine bis(trifluoroacetate) (PIFA), which mediates oxidative coupling reactions of pyrroles to give alpha-linked bipyrroles selectively. This indicates Bicifadine's involvement in complex chemical reactions contributing to its diverse chemical properties (Dohi et al., 2006).

Physical Properties Analysis

The physical properties of Bicifadine, including its polymorphic forms, have been characterized using techniques such as differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction, and attenuated total reflectance-infrared spectroscopy. These studies have provided valuable information on the quantitation and characterization of its polymorphic forms, enhancing our understanding of its physical stability and behavior (McArdle et al., 2005).

Chemical Properties Analysis

The in vitro metabolism studies of Bicifadine have revealed its primary metabolic pathways in different species, including humans. These pathways involve oxidation and formation of metabolites, indicating the compound's chemical behavior and interactions at the molecular level. Such studies are crucial for understanding the chemical properties and metabolic fate of Bicifadine in biological systems (Erickson et al., 2007).

科学研究应用

血清素-去甲肾上腺素-多巴胺再摄取抑制剂

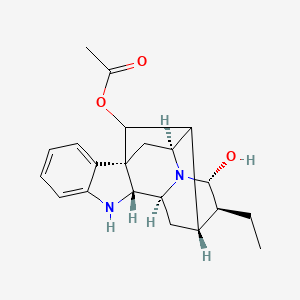

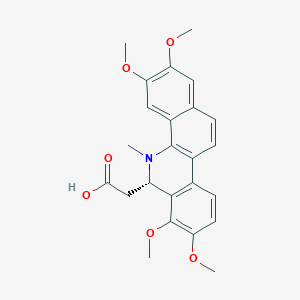

比西法定是一种血清素-去甲肾上腺素-多巴胺再摄取抑制剂 (SNDRI),由美国氰胺公司发现,是一种潜在的止痛药物 {svg_1}. 它在体外抑制重组人转运蛋白对单胺类神经递质的摄取,其相对效力为去甲肾上腺素 > 血清素 > 多巴胺 {svg_2}.

止痛药物候选

在 1998 年美国氰胺被怀雅特收购后,比西法定被授权给 DOV 制药公司 {svg_3}. 它被开发为一种止痛药物候选,表明其在疼痛管理中的潜在应用 {svg_4}.

急性炎症性疼痛的治疗

比西法定在急性炎症性疼痛模型(如兰德尔-塞利托模型和高岭土模型)中已被证明可以有效抑制疼痛反应 {svg_5}. 这表明它在治疗急性炎症性疼痛方面的潜在应用 {svg_6}.

持续性内脏疼痛的治疗

在苯-对-醌诱导和结肠扩张持续性内脏疼痛模型中,比西法定表现出有效的镇痛作用 {svg_7}. 这表明它在管理持续性内脏疼痛方面的潜在应用 {svg_8}.

慢性疼痛的治疗

比西法定在弗氏佐剂完全模型的持续性炎症性疼痛中显示出使伤害感受阈值正常化的功效 {svg_9}. 它在脊神经结扎慢性神经性疼痛模型中也显示出抑制机械性热痛觉过敏和机械性触觉异常的有效性 {svg_10}. 这些发现表明它在慢性疼痛治疗中的潜在应用 {svg_11}.

神经性疼痛的治疗

在链脲佐菌素神经性疼痛模型中,比西法定被发现可以减少机械性痛觉过敏 {svg_12}. 这表明它在管理神经性疼痛方面的潜在应用 {svg_13}.

作用机制

Target of Action

Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.

Mode of Action

Bicifadine acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, bicifadine enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by bicifadine is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, bicifadine increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .

Pharmacokinetics

Bicifadine exhibits good oral bioavailability and is well-absorbed . The maximum concentration of bicifadine in plasma is reached approximately 1 hour after administration . The elimination half-life of bicifadine is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of bicifadine’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .

安全和危害

生化分析

Biochemical Properties

Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of Bicifadine in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.

Cellular Effects

Bicifadine influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, Bicifadine enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .

Molecular Mechanism

The molecular mechanism of Bicifadine involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. Bicifadine does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, Bicifadine has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that Bicifadine continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .

Dosage Effects in Animal Models

In animal models, Bicifadine has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of Bicifadine in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

Bicifadine is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .

Transport and Distribution

Bicifadine is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of Bicifadine within tissues is influenced by its interaction with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of Bicifadine is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of Bicifadine to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .

属性

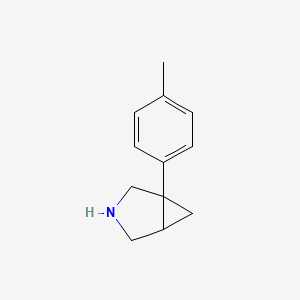

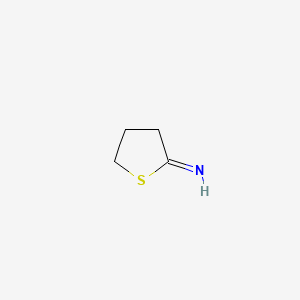

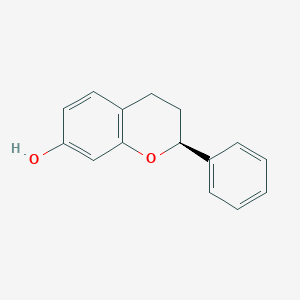

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYVIGTWSQPCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867995 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. | |

| Record name | Bicifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

71195-57-8 | |

| Record name | Bicifadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71195-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicifadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate](/img/structure/B1205349.png)